molecular formula C18H13F2N3O2S2 B3414378 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide CAS No. 946327-55-5

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide

Cat. No.: B3414378
CAS No.: 946327-55-5
M. Wt: 405.4 g/mol
InChI Key: MELUNKTZSUBQOA-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide is a thiazole-based compound featuring a 2,4-difluorobenzamide group at the 5-position of the thiazole ring and a 2-amino-2-oxoethylthio substituent at the 2-position.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S2/c19-11-6-7-12(13(20)8-11)16(25)23-17-15(10-4-2-1-3-5-10)22-18(27-17)26-9-14(21)24/h1-8H,9H2,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELUNKTZSUBQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of Difluorobenzamide Moiety: The difluorobenzamide moiety is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Structural Differences: Replaces the 2-amino-2-oxoethylthio and 4-phenyl groups with a 5-chloro substituent. Activity: Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via the amide anion interaction. Synthesis: Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .

Thiadiazole Derivatives ()

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () :
    • Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. The chlorobenzylidene and methylphenyl substituents alter electronic properties.
    • Activity : Exhibits insecticidal and fungicidal effects, attributed to the thiadiazole’s planar structure and halogenated substituents. The absence of a benzamide group reduces hydrogen-bonding capacity compared to the target compound.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () :
    • Structural Differences : Incorporates a dihydrothiadiazole ring and acetylated amine.
    • Activity : The fluorophenyl group enhances lipophilicity, but the saturated thiadiazole ring may reduce aromatic interactions critical for target binding.

Benzamide-Containing Pesticides ()

  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Structural Differences: Replaces the thiazole with a pyridine ring and includes a phenoxy linker. Activity: Acts as a herbicide via inhibition of phytoene desaturase. The trifluoromethyl group increases resistance to metabolic degradation, while the difluorophenylbenzamide moiety parallels the target compound’s fluorinated benzamide group, suggesting shared bioavailability advantages .

Thiazolemethylthio Derivatives ()

  • 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide: Structural Differences: Uses a nitroaniline-ethyl linker instead of the amino-oxoethylthio group. Activity: Designed for anticancer and antiviral applications. The nitro group may enhance redox activity but increase toxicity compared to the target compound’s amino-oxoethyl group .

Discussion of Structure-Activity Relationships (SAR)

  • Fluorine Substitution : The 2,4-difluorobenzamide group in the target compound enhances lipophilicity and membrane permeability, similar to diflufenican .
  • Thioether vs. Thione Groups: The amino-oxoethylthio group provides hydrogen-bonding capability, unlike the thione tautomers in triazole derivatives (), which prioritize C=S interactions over H-bond donors .
  • Aromatic vs. Non-Aromatic Cores: Thiazole and thiadiazole derivatives differ in electronic profiles; thiazoles may offer better π-stacking, while thiadiazoles exhibit stronger electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-difluorobenzamide

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